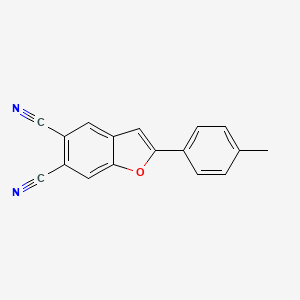![molecular formula C10H11ClN4O B11048317 3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11048317.png)
3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-CHLOROANILINO)METHYL]-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-CHLOROANILINO)METHYL]-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE typically involves the reaction of 3-chloroaniline with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(3-CHLOROANILINO)METHYL]-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroaniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
5-[(3-CHLOROANILINO)METHYL]-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-CHLOROANILINO)METHYL]-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-chloroaniline: A related compound with similar structural features.
5-[(2-chloroanilino)methyl]-8-quinolinol: Another compound with a chloroaniline moiety.
5-[(3-chloroanilino)methyl]-2-[(3-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one: A structurally similar triazole derivative.
Uniqueness
5-[(3-CHLOROANILINO)METHYL]-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
5-[(3-chloroanilino)methyl]-2-methyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H11ClN4O/c1-15-10(16)13-9(14-15)6-12-8-4-2-3-7(11)5-8/h2-5,12H,6H2,1H3,(H,13,14,16) |
InChI Key |
LILAXBSYWBMBED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=N1)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048239.png)
![{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11048242.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)
![2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048254.png)
![6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11048257.png)
![5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11048261.png)
![4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene](/img/structure/B11048263.png)
![ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11048265.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B11048273.png)
![N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11048287.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048289.png)

![2-Isopropyl-4-nitronaphtho[2,1-D][1,3]oxazol-5-OL](/img/structure/B11048292.png)
![ethyl 4-(3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11048299.png)
